Ethyl 3-(Dimethylamino)-2-methylpropanoate
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Overview
Description
Ethyl 3-(Dimethylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and contains both an ester and an amine functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(Dimethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-methylpropanoate with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the dimethylamino group.
Another method involves the esterification of 3-(dimethylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(Dimethylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(Dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the dimethylamino group can participate in nucleophilic substitution reactions. These interactions can affect biological pathways and processes, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Ethyl 3-(Dimethylamino)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-(Dimethylamino)acetate: This compound has a similar structure but differs in the position of the dimethylamino group.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
3-(Dimethylamino)-2-methylpropanoic acid: This compound lacks the ester group and is instead a carboxylic acid.
The uniqueness of this compound lies in its combination of ester and amine functional groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
RJIONTQFRDBJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN(C)C |
Origin of Product |
United States |
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